N-cyclobutyl-2-methoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-cyclobutyl-2-methoxyaniline |
InChI |
InChI=1S/C11H15NO/c1-13-11-8-3-2-7-10(11)12-9-5-4-6-9/h2-3,7-9,12H,4-6H2,1H3 |
InChI Key |
ORQUMCVTNYLSKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CCC2 |
Origin of Product |
United States |
Contextual Significance of Substituted Aniline Derivatives in Contemporary Chemical Research
Substituted anilines are a cornerstone of modern chemical research and industry, serving as versatile precursors and key structural motifs in a vast array of functional molecules. wikipedia.orgresearchgate.net Their importance stems from the rich chemistry of the aniline (B41778) scaffold, which allows for a wide range of chemical transformations. wikipedia.org The amino group on the benzene (B151609) ring is highly susceptible to electrophilic substitution, directing incoming groups to the ortho and para positions. wikipedia.org This reactivity, combined with the ability to perform diazotization reactions to introduce a variety of functional groups, makes anilines invaluable building blocks in organic synthesis. wikipedia.org
In contemporary research, substituted anilines are integral to the development of pharmaceuticals, agrochemicals, and materials science. researchgate.nettohoku.ac.jp They are found in the core structures of many drugs and are crucial intermediates in the synthesis of complex molecular targets. researchgate.nettohoku.ac.jp Researchers continuously explore new methods for the synthesis and functionalization of aniline derivatives to access novel chemical space and develop molecules with desired biological and physical properties. tohoku.ac.jp This includes the development of catalytic systems for selective C-H functionalization and the exploration of novel reaction pathways. tohoku.ac.jp The electronic properties of the aniline ring can be finely tuned by the nature and position of its substituents, influencing the molecule's reactivity, pKa, and ultimately its biological activity. afit.edu
Strategic Importance of the Cyclobutyl Moiety in Molecular Design and Strain Chemistry
The cyclobutyl group, a four-membered carbocycle, holds a unique and strategic position in molecular design, largely due to its inherent ring strain. chemistrytalk.orgwikipedia.org This strain arises from the deviation of its C-C-C bond angles (approximately 88°) from the ideal tetrahedral angle of 109.5°, a phenomenon known as angle strain. chemistrytalk.orglibretexts.org Additionally, torsional strain results from the eclipsing interactions of hydrogen atoms on adjacent carbons. chemistrytalk.org To alleviate some of this torsional strain, cyclobutane (B1203170) adopts a puckered or "butterfly" conformation. chemistrytalk.orgmasterorganicchemistry.com
This inherent strain energy of approximately 26.3 kcal/mol makes cyclobutane and its derivatives more reactive than their acyclic or larger ring counterparts. masterorganicchemistry.comnih.gov In medicinal chemistry, the cyclobutyl moiety is increasingly utilized as a strategic design element. nih.govru.nl Its three-dimensional and puckered nature allows it to serve as a conformational constraint, locking a molecule into a specific orientation to enhance binding to a biological target. nih.govplos.org This can lead to improved potency and selectivity of drug candidates. plos.org The cyclobutyl ring can also act as a bioisostere for other groups, such as phenyl rings or larger cyclic systems, while offering different solubility and metabolic profiles. nih.gov Furthermore, its relative chemical inertness compared to highly strained cyclopropanes makes it a favorable choice in many drug discovery programs. nih.govru.nl The introduction of a cyclobutyl fragment has been shown to improve metabolic stability and can be used to fill hydrophobic pockets in protein binding sites. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For N-cyclobutyl-2-methoxyaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete and unequivocal assignment of its structure.
High-Resolution ¹H NMR Chemical Shift Analysis of this compound
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing key insights into their location within the structure. The aromatic protons of the 2-methoxyaniline moiety typically appear in the downfield region (δ 6.7-6.8 ppm), a characteristic of protons attached to an electron-rich benzene (B151609) ring. researchgate.net The methoxy (B1213986) group protons (O-CH₃) are observed as a singlet, while the protons of the cyclobutyl ring exhibit complex splitting patterns due to their diastereotopic nature and coupling interactions. The proton attached to the nitrogen atom (N-H) often appears as a broad signal.
A detailed analysis of the ¹H NMR spectrum allows for the precise assignment of each proton. The integration of the signals corresponds to the number of protons in each environment, further confirming the structural assignment.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.63-6.88 | m |
| NH | 4.67 | s (br) |
| OCH₃ | 3.84 | s |
| N-CH (cyclobutyl) | 3.82-3.91 | m |
| CH₂ (cyclobutyl) | 2.34-2.44 | m |
| CH₂ (cyclobutyl) | 1.95-2.07 | m |
| CH₂ (cyclobutyl) | 1.66-1.81 | m |
Note: The chemical shifts are typical values and may vary slightly depending on the solvent and concentration. 'm' denotes a multiplet, and 's (br)' denotes a broad singlet.
¹³C NMR Spectral Interpretation for Carbon Connectivity and Hybridization
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its hybridization state and electronic environment. Aromatic carbons typically resonate in the δ 110-150 ppm range. The carbon of the methoxy group appears further upfield. The carbons of the cyclobutyl ring are found in the aliphatic region of the spectrum.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-O | 147.1 |
| Aromatic C-N | 138.6 |
| Aromatic C-H | 121.3 |
| Aromatic C-H | 116.8 |
| Aromatic C-H | 110.0 |
| Aromatic C-H | 109.4 |
| OCH₃ | 55.2 |
| N-CH (cyclobutyl) | 51.5 |
| CH₂ (cyclobutyl) | 31.4 |
| CH₂ (cyclobutyl) | 15.4 |
Note: The chemical shifts are typical values and may vary slightly depending on the solvent and concentration.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Proof
To unambiguously confirm the connectivity of atoms within this compound, advanced 2D NMR experiments are employed. youtube.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum reveal which protons are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the cyclobutyl ring and assigning the positions of the aromatic protons relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This provides definitive one-bond connectivity information, allowing for the direct assignment of the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.educolumbia.edu This is particularly useful for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For instance, HMBC correlations can be observed between the methoxy protons and the aromatic carbon to which the methoxy group is attached, and between the N-H proton and the carbons of the cyclobutyl ring and the aromatic ring.
Together, these 2D NMR techniques provide a comprehensive and interlocking network of correlations that serve as definitive proof of the structure of this compound.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₁H₁₅NO. chemscene.com By comparing the experimentally measured exact mass with the calculated theoretical mass for this formula, the elemental composition can be confirmed with a high degree of confidence.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Calculated Exact Mass | 177.1154 |
| Measured Exact Mass ([M+H]⁺) | 178.1227 |
Note: The measured exact mass is for the protonated molecule ([M+H]⁺), which is commonly observed in techniques like electrospray ionization (ESI).
Fragmentation Pathways Under Various Ionization Conditions
Under the energetic conditions of a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. uni-saarland.de The pattern of these fragments provides valuable structural information. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
The fragmentation of this compound can proceed through several pathways. researchgate.net A common fragmentation involves the loss of the cyclobutyl group. Another potential fragmentation pathway is the cleavage of the methoxy group. The analysis of these fragmentation patterns can help to piece together the structure of the molecule, corroborating the data obtained from NMR spectroscopy. wpmucdn.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by analyzing their characteristic vibrational modes. For this compound, the spectra would be a composite of the vibrations from the amine, methoxy, and cyclobutyl moieties.
Characteristic Absorption Bands of Amine, Methoxy, and Cyclobutyl Functional Groups
The infrared spectrum of this compound is expected to exhibit several key absorption bands that are diagnostic for its specific structural features.
Amine Group: As a secondary aromatic amine, a single, relatively sharp N-H stretching vibration is anticipated in the region of 3350-3450 cm⁻¹. msu.eduorgchemboulder.comspectroscopyonline.com This band's position is typically at a slightly higher frequency for aromatic amines compared to their aliphatic counterparts. libretexts.org The C-N stretching vibration for aromatic amines gives rise to a strong band, expected between 1250 and 1350 cm⁻¹. orgchemboulder.comspectroscopyonline.com Additionally, a broad N-H wagging (out-of-plane bending) absorption may be observed in the 650 to 900 cm⁻¹ range for liquid samples. msu.eduorgchemboulder.com
Methoxy Group: The methoxy group (–OCH₃) attached to the benzene ring (an anisole-type structure) presents characteristic C-O stretching bands. Aryl alkyl ethers typically show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. bartleby.comuobabylon.edu.iq The aromatic C-H stretching will appear above 3000 cm⁻¹, while the methyl C-H stretching from the methoxy group will be just below 3000 cm⁻¹.
Cyclobutyl Group: The cyclobutyl group has several characteristic vibrations. C-H stretching vibrations of the CH₂ groups in the ring typically appear in the 2850-2990 cm⁻¹ range. docbrown.info Ring deformation and bending modes are also expected, with a notable band for the cyclobutane (B1203170) ring system often cited between 900 and 935 cm⁻¹, and another potentially useful band around 1250 cm⁻¹. docbrown.inforsc.org
The Raman spectrum would complement the IR data. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the benzene ring and the C-C bonds of the cyclobutyl ring would be expected to produce strong Raman signals. s-a-s.orgosaka-u.ac.jp
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3450 | 3350 - 3450 | Medium, Sharp |
| C-N Stretch (Aromatic) | 1250 - 1350 | Variable | Strong | |
| N-H Wag | 650 - 900 | Weak | Broad | |
| Methoxy (Anisole) | Aryl C-O Stretch (Asymmetric) | ~1250 | Variable | Strong |
| Alkyl C-O Stretch (Symmetric) | ~1040 | Variable | Strong | |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong | |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium | |
| Methyl C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium | |
| Cyclobutyl | CH₂ Stretch | 2850 - 2990 | 2850 - 2990 | Strong |
Correlation of Experimental and Theoretical Vibrational Spectra
To achieve a more precise assignment of vibrational modes, computational chemistry methods, particularly Density Functional Theory (DFT), are often employed. asianpubs.orgderpharmachemica.com These calculations can predict the vibrational frequencies and intensities of a molecule in its optimized geometric state. materialsciencejournal.org
The process involves first calculating the equilibrium geometry of the this compound molecule. Following this, a frequency calculation is performed, which yields a set of harmonic vibrational frequencies. asianpubs.org It is a common practice to scale these calculated frequencies using specific scaling factors to correct for approximations in the theoretical model and the neglect of anharmonicity, thereby improving the agreement with experimental data. asianpubs.orgderpharmachemica.com For instance, studies on aniline (B41778) derivatives have used scaling factors like 0.96 for B3LYP/6-31G(d) calculations. derpharmachemica.com
By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, each experimental band can be assigned to a specific vibrational mode (e.g., N-H stretch, C-O-C asymmetric stretch). This correlation is invaluable for confirming the structure and understanding the subtle electronic effects of the substituents on the vibrational properties of the molecule. materialsciencejournal.orgmaterialsciencejournal.org For complex molecules, this theoretical analysis helps to disentangle overlapping peaks in the crowded "fingerprint" region of the spectrum (below 1500 cm⁻¹).
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Bond Lengths, Bond Angles, and Torsional Angles
While a specific crystal structure for this compound is not publicly documented, the expected geometric parameters can be inferred from studies of similar compounds. researchgate.netiucr.orgwikipedia.org X-ray analysis would yield precise measurements for all bonds.
Bond Lengths: The aromatic C-C bonds within the benzene ring would be expected to have lengths intermediate between a single and double bond, typically around 1.39 Å. The C-N bond length in aromatic amines is shorter than in aliphatic amines (around 1.47 Å) due to delocalization of the nitrogen lone pair into the ring, with typical values near 1.39-1.40 Å. researchgate.netwikipedia.org The C-O bond of the methoxy group would also show partial double bond character for the aryl C-O bond (~1.36 Å) and a standard single bond length for the O-CH₃ bond (~1.42 Å). The C-C bonds within the strained cyclobutane ring are typically longer than in unstrained alkanes, averaging around 1.55-1.57 Å. iucr.org
Bond Angles: The bond angles within the benzene ring would be close to the ideal 120° for sp² hybridized carbons. The C-C-C angles in the cyclobutane ring would be significantly compressed from the ideal tetrahedral angle of 109.5° to approximately 88-90°, a hallmark of its ring strain. The geometry around the nitrogen atom in N-alkylanilines can be either planar or pyramidal, influenced by the substituents and crystal packing forces. researchgate.net
Torsional Angles: Torsional angles define the conformation of the molecule, such as the puckering of the cyclobutane ring and the orientation of the cyclobutyl and methoxy groups relative to the aniline ring.
Table 2: Typical Bond Lengths Expected in this compound
| Bond | Hybridization | Expected Bond Length (Å) |
|---|---|---|
| C-C (Aromatic) | sp²-sp² | ~1.39 |
| C-N (Aromatic) | sp²-sp³ | 1.39 - 1.41 |
| C-O (Aryl) | sp²-sp³ | ~1.36 |
| C-O (Alkyl) | sp³-sp³ | ~1.42 |
| C-C (Cyclobutane) | sp³-sp³ | 1.55 - 1.57 |
| C-H (Aromatic) | sp²-s | ~1.08 |
| C-H (Aliphatic) | sp³-s | ~1.09 |
Analysis of Intermolecular Interactions and Crystal Packing
The way this compound molecules arrange themselves in a crystal is governed by intermolecular forces. In aniline derivatives, hydrogen bonding and π-π stacking are often dominant interactions that dictate the crystal packing. researchgate.net
Hydrogen Bonding: The secondary amine group (N-H) is a hydrogen bond donor. It can form intermolecular hydrogen bonds with a suitable acceptor on a neighboring molecule. The oxygen atom of the methoxy group is a potential hydrogen bond acceptor. Therefore, it is highly probable that N-H···O hydrogen bonds would be a key feature in the crystal structure, linking molecules into chains or dimers.
Computational and Theoretical Investigations of N Cyclobutyl 2 Methoxyaniline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic structure and predict the most stable arrangement of atoms.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state structure of molecules. escholarship.orgescholarship.org The process involves finding the lowest energy conformation, known as geometry optimization. For N-cyclobutyl-2-methoxyaniline, this would be achieved by employing a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to accurately model the electron density and forces on each atom. researchgate.net The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy, thereby predicting the most stable three-dimensional structure. escholarship.org This optimized geometry is the foundation for calculating other molecular properties. The key structural parameters determined would include the bond lengths, bond angles, and dihedral angles of the aniline (B41778), methoxy (B1213986), and cyclobutyl groups.
Table 1: Key Geometric Parameters for Optimization This table outlines the principal geometric parameters that are determined during the DFT optimization of this compound.
| Parameter Type | Description |
| Bond Lengths | C-C and C-H bonds in the phenyl and cyclobutyl rings; C-N, C-O, N-H, and C-H bonds. |
| Bond Angles | Angles defining the geometry of the phenyl ring, the puckering of the cyclobutyl ring, and the orientation of the methoxy and amino groups. |
| Dihedral Angles | Torsional angles describing the rotation around the C-N bond and the C-O bond, which define the overall conformation. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference between these energies is the HOMO-LUMO gap, a key descriptor of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to electronic excitation and chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted aniline ring, while the LUMO may be distributed over the aromatic system.
Table 2: Frontier Molecular Orbital (FMO) Descriptors This table defines the key parameters derived from FMO analysis.
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ionization potential; indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. researchgate.net |
Conformational Analysis and Energy Landscapes
This compound possesses conformational flexibility due to rotation around its single bonds and the puckering of the cyclobutyl ring. chemscene.com Conformational analysis aims to identify the stable arrangements (conformers) and the energy barriers between them.
Potential Energy Surface Scans for Dihedral Angles
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. researchgate.net For this compound, this involves systematically rotating key dihedral angles, such as the one defining the orientation of the cyclobutyl group relative to the aniline ring (Caromatic-Caromatic-N-Ccyclobutyl) and the angle for the methoxy group (Caromatic-Caromatic-O-Cmethyl). At each incremental step of the rotation, the energy of the molecule is calculated, often with optimization of the remaining geometric parameters (a "relaxed" PES scan). Plotting the energy versus the dihedral angle generates a one-dimensional PES, which reveals the energy minima (stable conformers) and maxima (transition states).
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra, researchers can validate experimental findings, assign spectral features to specific molecular structures and motions, and gain insights into the electronic and vibrational characteristics of the compound. Methodologies such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited states are central to these investigations. uni-bonn.deohio-state.edu
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. nih.gov Theoretical methods, most notably the Gauge-Including Atomic Orbital (GIAO) method employed within DFT, allow for the calculation of nuclear shielding tensors, which are then converted into chemical shifts. nih.gov These calculations can provide a basis for assigning peaks in an experimental spectrum and can be particularly useful for resolving ambiguities in complex structures. uni-bonn.de
While a specific computational study predicting the NMR spectrum of this compound is not available in the surveyed literature, experimental data has been reported. epfl.ch The theoretical approach would involve optimizing the molecule's geometry and then performing GIAO-DFT calculations. The results would be expected to correlate with the experimental values, accounting for the electronic environment of each nucleus. The electron-donating methoxy group would be predicted to increase shielding (cause an upfield shift) at the ortho and para positions of the benzene (B151609) ring, while the anisotropic effects of the cyclobutyl and aromatic rings would also significantly influence the proton shifts. ucl.ac.ukresearchgate.net
A comparison of experimentally obtained NMR data with theoretically expected ranges provides a practical validation of the compound's structure.
Table 1: Experimental NMR Data for this compound Data sourced from a study on photoredox and copper-catalyzed decarboxylative C(sp³)–N coupling. epfl.ch
| Nucleus | Experimental Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 6.89–6.84 | m | Aromatic CH |
| ¹H | 6.78 | td, J = 7.6, 1.4 | Aromatic CH |
| ¹H | 6.69–6.64 | m | Aromatic CH |
| ¹H | 4.37 | bs | NH |
| ¹H | 3.96 | t, J = 7.6 | N-CH (cyclobutyl) |
| ¹H | 3.88 | d, J = 2.2 | OCH₃ |
| ¹H | 2.54–2.42 | m | Cyclobutyl CH₂ |
| ¹H | 1.87 | tdd, J = 19.6, 17.5, 9.2, 4.2 | Cyclobutyl CH₂ |
| ¹³C | 146.7 | Aromatic C-O | |
| ¹³C | 137.1 | Aromatic C-N | |
| ¹³C | 121.2 | Aromatic CH | |
| ¹³C | 116.4 | Aromatic CH | |
| ¹³C | 110.3 | Aromatic CH | |
| ¹³C | 109.4 | Aromatic CH | |
| ¹³C | 55.3 | OCH₃ | |
| ¹³C | 48.7 | N-CH (cyclobutyl) | |
| ¹³C | 31.2 | Cyclobutyl CH₂ | |
| ¹³C | 15.3 | Cyclobutyl CH₂ |
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. americanpharmaceuticalreview.com Computational modeling through DFT allows for the calculation of these vibrational frequencies and their corresponding intensities. scirp.org These calculations involve determining the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), which yields the harmonic frequencies. scirp.org
For a vibrational mode to be IR active, it must induce a change in the molecule's dipole moment. arxiv.org Conversely, for a mode to be Raman active, it must cause a change in the molecule's polarizability. arxiv.orgscm.com Because of these different selection rules, IR and Raman spectra often provide complementary information. arxiv.org
Theoretical calculations for this compound would predict characteristic frequencies for its functional groups. These predictions are crucial for assigning bands in an experimental spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on general principles and typical frequency ranges for organic functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR / Raman) | Notes |
|---|---|---|---|
| N-H Stretch | 3350–3450 | Medium / Weak | A characteristic band for secondary amines. |
| Aromatic C-H Stretch | 3000–3100 | Medium-Weak / Strong | Multiple bands are expected from the benzene ring. |
| Aliphatic C-H Stretch (cyclobutyl) | 2850–3000 | Strong / Strong | Represents the C-H bonds of the cyclobutyl group. |
| C=C Aromatic Ring Stretch | 1580–1610, 1450–1500 | Medium-Strong / Medium-Strong | Typically appears as a pair of bands. |
| N-H Bend | 1500–1580 | Medium / - | Can sometimes overlap with aromatic C=C stretches. |
| Aromatic C-O-C Asymmetric Stretch | 1230–1270 | Strong / Medium | Characteristic of aryl ethers. |
| Aromatic C-O-C Symmetric Stretch | 1020–1075 | Medium / Strong | Another key indicator of the methoxy group. |
| Aromatic C-H Out-of-Plane Bend | 730–770 | Strong / Weak | The position is indicative of ortho-disubstitution. |
UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions between molecular orbitals. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for predicting UV-Vis spectra in medium to large molecules due to its favorable balance of accuracy and computational cost. ohio-state.edubenasque.org The method calculates the vertical excitation energies from the electronic ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ohio-state.edu
For this compound, the chromophore is the substituted aniline system. The primary electronic transitions expected are π → π* transitions within the aromatic ring. The presence of the electron-donating methoxy group and the amino group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. TD-DFT simulations can pinpoint the energies of these transitions and identify the specific molecular orbitals involved. respectprogram.org
Table 3: Predicted Electronic Transitions for this compound Based on general principles for substituted anilines.
| Transition Type | Orbitals Involved | Expected Wavelength (λmax) Region | Notes |
|---|---|---|---|
| π → π | HOMO → LUMO | ~280–320 nm | This transition is characteristic of the substituted benzene ring and is sensitive to substitution patterns. |
| π → π | HOMO-n → LUMO+m | ~230–250 nm | A higher energy transition also associated with the aromatic system. |
Reactivity Prediction and Reaction Mechanism Studies
Computational chemistry is an indispensable tool for investigating chemical reactivity and elucidating complex reaction mechanisms. By mapping potential energy surfaces, chemists can understand why certain products are formed over others and design more efficient synthetic routes.
The study of a reaction mechanism using computational methods involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). escholarship.org A transition state is a first-order saddle point on this surface, representing the maximum energy barrier along the minimum energy reaction pathway. DFT calculations are commonly used to locate and optimize the geometries of these transition states. rsc.org
Once a TS is located, its structure provides a snapshot of the bond-forming and bond-breaking processes. Vibrational frequency analysis is performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. escholarship.org The energy difference between the reactants and the transition state gives the activation energy (barrier) of the reaction, which is a key determinant of the reaction rate. Such analyses have been applied to understand C-N coupling reactions and other transformations involving aniline derivatives. epfl.chacs.org
The reactivity and selectivity of this compound are governed by the interplay of steric and electronic factors originating from its substituents. epfl.chnih.gov
Electronic Effects : The methoxy group at the ortho position is a powerful electron-donating group due to its +R (resonance) effect. It increases the electron density on the aromatic ring, particularly at the para and the other ortho position relative to itself, making the ring more susceptible to electrophilic attack. This electron-donating nature also increases the nucleophilicity of the amine nitrogen. Computational methods can quantify these effects by calculating atomic charges and mapping the electrostatic potential. researchgate.net
Steric Effects : The cyclobutyl group attached to the nitrogen atom imparts significant steric bulk. nih.gov This bulk can hinder the approach of reagents to the nitrogen atom and to the adjacent ortho position on the aromatic ring. Furthermore, it can influence the preferred conformation of the molecule, which in turn affects which reaction pathways are sterically accessible. Computational analysis of steric hindrance can involve creating steric maps or calculating the buried volume of substituent groups. acs.org
In tandem, these effects control the outcome of reactions. For example, in electrophilic aromatic substitution, the electronic effect of the methoxy group strongly activates the para position, while the steric bulk of the N-cyclobutyl group may disfavor reactions at the adjacent ortho position, leading to high regioselectivity. In reactions involving the amine nitrogen, the steric hindrance of the cyclobutyl group can influence which diastereomer is formed in stereoselective reactions. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
A primary objective for conducting MD simulations on this compound is to characterize its conformational landscape. This involves understanding the puckering of the cyclobutyl ring, the rotational barrier around the C(phenyl)-N bond, and the orientation of the methoxy group relative to the aniline ring. These conformational dynamics are crucial as they can influence the molecule's physical and chemical properties.
The reliability of MD simulations is heavily dependent on the accuracy of the underlying potential energy function, known as the force field. researcher.life For a molecule like this compound, a generalized force field such as the CHARMM General Force Field (CGenFF) or the Generalized AMBER Force Field (GAFF) would be appropriate. nih.govnih.gov These force fields are parameterized for a wide range of small organic molecules and have shown success in modeling compounds with similar functional groups. nih.gov The parameters for the specific atomic interactions within this compound would be assigned based on analogy to existing parameters for aniline, anisole, and cyclobutane (B1203170) derivatives.
A typical MD simulation setup would involve solvating a single this compound molecule in a cubic box of water molecules, often using a model like TIP3P, to mimic an aqueous environment. nih.gov The system would be subjected to periodic boundary conditions to simulate a continuous system and avoid edge effects. The simulation would proceed by integrating Newton's equations of motion for all atoms over a defined period, typically on the nanosecond to microsecond timescale, allowing the molecule to explore its accessible conformations at a given temperature and pressure.
Key dynamic behaviors that would be analyzed from the simulation trajectory include the puckering dynamics of the cyclobutyl ring. The cyclobutane ring is known to exist in a puckered conformation, and the simulation can reveal the energy barrier and frequency of interconversion between different puckered states. nih.gov Another critical aspect is the torsional dynamics around the C(phenyl)-N bond, which determines the relative orientation of the cyclobutyl group with respect to the phenyl ring. The presence of the ortho-methoxy group can introduce steric hindrance that influences this rotational profile.
Furthermore, the orientation of the methoxy group itself is a subject of interest. The rotation around the C(phenyl)-O bond would be analyzed to determine the preferred dihedral angle relative to the plane of the phenyl ring, which can have significant effects on the electronic properties of the aniline system. The simulation would also provide information on the intramolecular hydrogen bonding possibilities, if any, and the pattern of solvation by water molecules around the polar methoxy and amine groups.
The findings from these simulations can be quantified by analyzing various geometric parameters over time, such as dihedral angle distributions, root-mean-square deviation (RMSD) to characterize structural stability, and radial distribution functions to understand solvent organization.
Below are illustrative data tables that would be typically generated from such a computational study.
Table 1: Simulated System Parameters for MD of this compound
| Parameter | Value/Description |
|---|---|
| Force Field | Generalized AMBER Force Field (GAFF) |
| Solvation | TIP3P Water Model |
| Box Dimensions | 50 Å x 50 Å x 50 Å |
| System Composition | 1 this compound, ~4000 Water Molecules |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 500 ns |
Table 2: Analysis of Conformational Dihedrals from MD Simulation
| Dihedral Angle | Description | Predominant Angle(s) (degrees) |
|---|---|---|
| C1-C2-N-C(cyclo) | Phenyl-Nitrogen-Cyclobutyl Bond Rotation | -120°, +120° |
| C6-C1-O-C(methyl) | Methoxy Group Orientation | ~0°, ~180° |
Applications of N Cyclobutyl 2 Methoxyaniline in Chemical Synthesis and Materials Science
Building Block in Organic Synthesis
The reactivity of the aniline (B41778) nitrogen and the potential for functionalization of the aromatic ring make N-cyclobutyl-2-methoxyaniline a valuable intermediate in organic synthesis.
Substituted anilines are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core structure of many biologically active molecules.
Pyrrolidin-2-ones: The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved through the reaction of primary amines, such as anilines, with donor-acceptor cyclopropanes. nih.govnih.gov This process typically involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the aniline, followed by lactamization. nih.gov While this is a general route for anilines, specific studies detailing the use of this compound in this synthesis are not extensively documented.
Indoles: Indole (B1671886) synthesis is a significant area of organic chemistry, with numerous methods developed. researchgate.netorganic-chemistry.org Many of these methods, such as those involving the cyclization of 2-alkynylanilines or palladium-catalyzed reactions of N-aryl imines, utilize aniline derivatives as starting materials. organic-chemistry.orgmdpi.com The applicability of this compound to these modern indole synthesis protocols remains an area for further research.
Oxindoles: The oxindole (B195798) scaffold is a key feature in many pharmaceutical compounds. nih.gov A general process for preparing oxindoles involves the reaction of N-haloanilines with β-thio esters or amides to form an ortho-substituted aniline, which is then cyclized with an acid. google.com This synthetic route is applicable to a range of N-cycloalkylanilines, explicitly including N-cyclobutyl anilines, making this compound a suitable precursor for producing substituted oxindole derivatives. google.com
| Heterocycle Class | General Aniline Precursor | Potential Synthetic Route |
|---|---|---|
| Pyrrolidin-2-ones | Primary Anilines | Reaction with Donor-Acceptor Cyclopropanes nih.govnih.gov |
| Indoles | Substituted Anilines | Cyclization of 2-alkynylanilines organic-chemistry.org |
| Oxindoles | N-Cyclobutyl Anilines | Reaction with β-thio esters followed by acid cyclization google.com |
The synthesis of polyfunctionalized arenes often involves the strategic modification of simpler aromatic precursors. The amino and methoxy (B1213986) groups on this compound can direct further electrophilic substitution reactions on the benzene (B151609) ring, allowing for the introduction of additional functional groups. However, specific literature detailing the use of this compound as an intermediate for creating polyfunctionalized arenes is not prominent.
Aniline derivatives are used in the synthesis of polymers and other organic materials, such as conducting polymers and dyes. The specific contribution and role of this compound in the development of new precursors for organic materials have not yet been extensively reported in scientific literature.
Ligand and Catalyst Development
The nitrogen atom of the aniline group can act as a coordination site for metal ions, making this compound a candidate for ligand synthesis and catalyst development.
Schiff base ligands are a crucial class of compounds in coordination chemistry, typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. doi.orgmdpi.com These ligands are known to form stable complexes with a wide range of transition metal ions. researchgate.net Substituted anilines, including methoxyanilines, are frequently used as the amine component in the synthesis of these ligands. doi.orgasianpubs.org The resulting Schiff base complexes have applications in catalysis and materials science. nih.gov
The reaction of this compound with a suitable aldehyde (e.g., salicylaldehyde) or ketone would yield a Schiff base ligand. This ligand could then be used to form metal complexes, although specific examples involving this compound are not widely documented.
| Amine Component | Carbonyl Component | Resulting Product |
|---|---|---|
| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Schiff Base (Imine) |
The development of novel ligands and organocatalysts is essential for advancing asymmetric synthesis. Chiral amines and their derivatives are often explored for these purposes. nih.gov The structure of this compound provides a scaffold that could be modified to create new chiral ligands for metal-catalyzed reactions or developed into organocatalysts. While the potential exists, specific research focusing on the exploration of this compound in the design of new organocatalysts and metal ligands is not yet available in the reviewed literature.
Advanced Materials Science Applications (Non-biological)
The distinct structural characteristics of this compound make it a candidate for incorporation into advanced materials, where the interplay between the cyclobutyl and methoxy substituents can be leveraged to tailor material properties.
The presence of a secondary amine group in this compound allows for its potential incorporation into various polymer backbones through oxidative polymerization, a common method for synthesizing polyaniline (PANI) and its derivatives. The resulting polymer would be a substituted polyaniline, where the N-cyclobutyl and ortho-methoxy groups would significantly influence the polymer's properties.
The cyclobutyl group, being a bulky, non-planar substituent, is expected to introduce steric hindrance along the polymer chain. This can disrupt the planarity of the polyaniline backbone, which is known to affect the polymer's solubility and conductivity. Generally, substitution on the aniline ring or the nitrogen atom can increase the solubility of the resulting polymers in common organic solvents, a significant advantage over the often intractable parent polyaniline. acs.org This enhanced solubility would facilitate the processing and fabrication of the polymer into films and other forms for various applications. rsc.org
The methoxy group at the ortho position is an electron-donating group, which can influence the electronic properties of the resulting polymer. Studies on the polymerization of 2-methoxyaniline have shown that the oxidation of this monomer can lead to the formation of soluble oligomers and insoluble polymeric products, which can be prepared in the form of thin films or micrometer-sized spherical particles. nih.gov
The incorporation of this compound into copolymers with aniline or other aniline derivatives could offer a strategy to fine-tune the material's properties. researchgate.net This approach would allow for a systematic variation of the steric and electronic effects, thereby tailoring the polymer's solubility, thermal stability, and morphology for specific applications. researchgate.net
Table 1: Potential Effects of Substituents on Polyaniline Properties
| Substituent | Position | Expected Effect on Polymer Properties |
| Cyclobutyl | N-substitution | Increased solubility, disruption of chain planarity, potential decrease in conductivity. |
| Methoxy | ortho-position | Increased electron density on the polymer backbone, potential influence on redox properties and conductivity. |
Substituted polyanilines are a class of conducting polymers with tunable electronic and optical properties, making them suitable for a range of applications including sensors, light-emitting diodes, and electrochromic devices. researchgate.net The electronic properties of polyaniline derivatives are highly dependent on the nature and position of the substituents on the aromatic ring or the nitrogen atom.
The electron-donating methoxy group in this compound is expected to increase the electron density of the polymer backbone, which could lower the oxidation potential and influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). This modulation of the electronic structure can affect the polymer's conductivity and its optical absorption characteristics. For instance, the presence of substituents can alter the energy of the π-π* transition and polaron-bipolaron transitions in the polymer, which are responsible for its color and conductivity.
Furthermore, the steric hindrance introduced by the cyclobutyl group could impact the chiroptical properties of the polymer when synthesized in the presence of a chiral dopant. researchgate.net The substituent at the ortho position has been shown to influence the helical conformation of substituted polyanilines. researchgate.net
The luminescent properties of polyaniline derivatives are also of interest. While unsubstituted polyaniline has a low quantum yield, the introduction of bulky substituents can enhance luminescence intensity. rsc.org This suggests that polymers derived from this compound could exhibit interesting photoluminescent properties.
Table 2: Potential Electronic and Optical Properties of Poly(this compound)
| Property | Influencing Factor | Potential Application |
| Electrical Conductivity | Methoxy group (electron-donating), Cyclobutyl group (steric hindrance) | Organic electronics, sensors |
| Optical Absorption | Methoxy group, polymer conformation | Electrochromic devices, optical sensors |
| Photoluminescence | Cyclobutyl group (bulky substituent) | Light-emitting diodes, fluorescent probes |
Agrochemical Intermediate Research
Aniline derivatives are important structural motifs in a wide range of agrochemicals, including fungicides, herbicides, and insecticides. nih.govchemistryworld.com The synthesis of novel agrochemicals often involves the modification of aniline-based scaffolds to optimize their biological activity and physicochemical properties.
This compound can serve as a versatile building block for the synthesis of more complex molecules with potential agrochemical applications. The secondary amine functionality allows for a variety of chemical transformations, such as acylation, alkylation, and coupling reactions, to introduce diverse functional groups.
For example, the reaction of N-substituted anilines with other chemical entities is a common strategy in the development of new fungicidal compounds. nih.gov The unique combination of the cyclobutyl and methoxy groups in this compound could lead to the discovery of novel agrochemical scaffolds with improved efficacy or a different spectrum of activity. The development of efficient synthetic routes to para-selectively functionalize aniline derivatives is an active area of research, highlighting the importance of these compounds as precursors. uva.nl
The biological activity of agrochemicals is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on a core scaffold influence the compound's efficacy, selectivity, and environmental fate.
In the context of this compound, the cyclobutyl group could play a significant role in the molecule's interaction with its biological target. The size, shape, and lipophilicity of this group can affect the compound's binding affinity and transport properties within the plant or pest. The methoxy group, with its electronic and hydrogen-bonding capabilities, can also influence the molecule's interaction with biological receptors.
Systematic modifications of the this compound structure, for instance, by introducing additional substituents on the aniline ring or modifying the cyclobutyl group, would provide valuable data for SAR studies. These investigations could lead to the rational design of new agrochemicals with optimized performance. For example, studies on other aniline derivatives have shown that the electronic properties of substituents on the phenyl ring can have a significant impact on fungicidal activity. nih.gov
Future Research Directions and Unexplored Avenues for N Cyclobutyl 2 Methoxyaniline Chemistry
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Current synthetic routes to N-cyclobutyl-2-methoxyaniline, such as the tandem photoredox and copper-catalyzed decarboxylative C(sp³)–N coupling, provide a foundational method for its preparation. epfl.ch However, the future of its synthesis lies in the development of more efficient, selective, and sustainable methods.
Future research should target the following areas:
Direct C-H Amination: Exploring transition-metal-catalyzed C-H amination of 2-methoxyaniline with cyclobutane (B1203170) precursors would represent a highly atom-economical approach, eliminating the need for pre-functionalized starting materials.
Flow Chemistry and Process Optimization: Implementing continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control, particularly for exothermic or hazardous reaction steps. ucl.ac.uk This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities. ucl.ac.uk
Biocatalysis: The use of enzymes, such as amine dehydrogenases or transaminases, could provide highly enantioselective routes to chiral derivatives of this compound, a currently underexplored area.
Photocatalytic Strategies: Expanding on existing photoredox methods, the development of new organic photocatalysts could enable the use of visible light for the coupling of anilines and cyclobutyl fragments under milder conditions, broadening the substrate scope and functional group tolerance. epfl.ch
A comparative table of potential synthetic strategies is presented below.
| Methodology | Potential Advantages | Key Research Challenge |
| Direct C-H Amination | High atom economy, reduced waste | Achieving high regioselectivity on the aniline (B41778) ring |
| Flow Chemistry | Enhanced safety, scalability, process control | Initial optimization of flow reactor parameters |
| Biocatalysis | High stereoselectivity, green reaction conditions | Enzyme discovery and engineering for substrate specificity |
| Advanced Photocatalysis | Mild reaction conditions, high functional group tolerance | Development of robust and inexpensive organic photocatalysts |
In-depth Mechanistic Studies of Underpinning Chemical Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, several avenues for mechanistic investigation are open. For instance, the dehydrogenative cross-coupling reactions seen in related systems involving cyclohexanones and amines suggest that α-enaminone intermediates could play a role. nih.gov
Key areas for future mechanistic studies include:
Rearrangement Reactions: The chemistry of related N-alkoxyanilines involves fascinating copper-catalyzed chemscene.comcore.ac.uk-alkoxy rearrangements to form ortho-aminophenol derivatives. researchgate.net Investigating whether the N-cyclobutyl group can participate in or influence similar rearrangements could uncover novel synthetic pathways.
Ring-Opening and Expansion: The strained cyclobutyl ring is a key feature. chim.it Detailed studies on acid- or metal-induced ring-opening, ring-expansion, or rearrangement reactions of the cyclobutyl moiety in this compound could lead to the synthesis of complex nitrogen-containing heterocycles. chim.it
Radical Intermediates: In photoredox-catalyzed reactions, the nature of the radical intermediates generated from the cyclobutyl group and the aniline moiety warrants detailed spectroscopic and computational investigation to better control reaction outcomes.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for accelerating research by predicting molecular properties and reaction outcomes. escholarship.org For this compound, computational methods can guide synthetic efforts and the design of new functional molecules. Some basic computational data for the parent compound already exists. chemscene.com
Future computational work should focus on:
Reaction Barrier Prediction: Using Density Functional Theory (DFT) and other semi-empirical methods to calculate the activation barriers for potential synthetic routes or rearrangement pathways can help identify the most promising experimental conditions. escholarship.org This approach has been successfully used to estimate epoxidation and hydroxylation barriers in other complex systems. escholarship.org
Conformational Analysis: The interplay between the cyclobutyl ring and the substituted aniline core can lead to distinct, low-energy conformations that may dictate reactivity. Advanced conformer sampling can provide insights into these preferences. escholarship.org
Designing Derivatives: Computational docking studies, similar to those used in medicinal chemistry for designing tankyrase inhibitors with cyclobutyl linkers, can predict the binding affinity of this compound derivatives to biological targets or their packing in solid-state materials. acs.orgnih.gov
| Computational Method | Research Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism analysis | Transition state energies and reaction barriers |
| Molecular Dynamics (MD) | Conformational sampling | Preferred 3D structures and dynamic behavior |
| Quantitative Structure-Activity Relationship (QSAR) | Derivative design | Prediction of biological activity or material properties |
Development of this compound-Derived Functional Materials
The this compound scaffold is a promising building block for a new generation of functional organic materials. While related structures like 2-((2-cyclobutylthiazol-4-yl)methoxy)aniline (B11802525) have been explored in this context, the potential of this compound itself is largely untapped. evitachem.com
Future research directions include:
Organic Electronics: Polymerization of functionalized this compound monomers could lead to novel conducting polymers or materials for organic light-emitting diodes (OLEDs), where the aniline moiety can serve as a hole-transporting unit.
Supramolecular Chemistry: The secondary amine provides a hydrogen bond donor site, while the methoxy (B1213986) and aromatic ring can act as acceptors and participate in π-stacking. This functionality can be exploited to build complex supramolecular architectures, such as gels or liquid crystals. ambeed.com
Porous Organic Frameworks: Incorporating the this compound unit as a linker in the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) could create materials with tailored porosity for applications in gas storage or catalysis. ambeed.com
Exploration of New Chemical Reactivity Patterns for Diversification
Beyond improving its synthesis, the true potential of this compound lies in exploring its own reactivity to generate diverse molecular architectures. The existing functional groups offer multiple handles for further transformation.
Unexplored reactivity patterns to investigate:
Domino Reactions: Designing one-pot reactions that leverage the inherent reactivity of both the cyclobutyl ring and the aniline system could lead to the rapid assembly of complex heterocyclic structures, such as tryptamine (B22526) or indole (B1671886) derivatives, as has been shown with related cyclobutane systems. chim.it
Directed C-H Functionalization: Using the secondary amine or the methoxy group as a directing group to functionalize the aromatic ring at specific positions would provide a powerful tool for creating a library of substituted derivatives with diverse properties.
Photoredox-Mediated Functionalization: The functionalization of N-cyclobutylanilines via [3+2] annulation reactions under photoredox conditions has been demonstrated for related compounds. core.ac.uk Applying similar strategies to this compound could open pathways to novel polycyclic aromatic amines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
